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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 2-(1H-tetrazol-1-yl)benzoic acid. While specific experimental

data for this compound is limited in publicly available literature, this document compiles known

structural information and contextual data from related compounds to offer a detailed profile. It

includes postulated synthetic routes, characterization methodologies, and a proposed

biological screening workflow for the evaluation of its therapeutic potential. This guide is

intended to serve as a foundational resource for researchers and professionals in the fields of

medicinal chemistry and drug development.

Introduction
2-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety

substituted with a tetrazole ring. The tetrazole group is a well-recognized bioisostere of the

carboxylic acid functional group, often employed in medicinal chemistry to enhance metabolic

stability and improve pharmacokinetic profiles.[1] Tetrazole derivatives have demonstrated a

wide array of pharmacological activities, including anticancer, antihypertensive, anti-
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inflammatory, and antimicrobial effects.[2] Given this background, 2-(1H-tetrazol-1-yl)benzoic
acid represents a molecule of interest for further investigation in drug discovery programs.

Chemical and Physical Properties
While specific experimental data for 2-(1H-tetrazol-1-yl)benzoic acid is not extensively

reported, the following tables summarize its known properties and predicted characteristics

based on its structure and data from analogous compounds.

Table 1: General and Structural Properties

Property Value Source/Comment

Molecular Formula C₈H₆N₄O₂ [3][4]

Molecular Weight 190.16 g/mol Calculated

IUPAC Name
2-(1H-tetrazol-1-yl)benzoic

acid

CAS Number 116570-12-8

Appearance
White to off-white solid

(Predicted)
Based on similar compounds

Crystal Structure

The tetrazole and benzene

rings are planar. The dihedral

angle between the rings is

52.90(4)°.

[4]

Table 2: Predicted and Comparative Physical Properties
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Property Value Source/Comment

Melting Point

Not experimentally determined.

Benzoic acid melts at 122.4

°C.[5]

A precise melting point for the

title compound is not available

in the reviewed literature.

Solubility

- Water: Predicted to be

sparingly soluble. - Ethanol:

Predicted to be soluble. -

DMSO: Predicted to be

soluble.

Quantitative data is not

available. Predictions are

based on the properties of

benzoic acid and general

solubility trends of similar

organic acids.[6][7]

pKa

Not experimentally determined.

The pKa of benzoic acid is 4.2.

[8]

The tetrazole moiety may

influence the acidity.

Synthesis and Characterization
A plausible synthetic route to 2-(1H-tetrazol-1-yl)benzoic acid involves the reaction of 2-

aminobenzoic acid with sodium azide and triethyl orthoformate.

Proposed Synthetic Workflow

Reactants

Reaction Work-up & Purification Final Product2-Aminobenzoic Acid
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Caption: Proposed synthesis workflow for 2-(1H-tetrazol-1-yl)benzoic acid.
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Experimental Protocols
Synthesis of 2-(1H-tetrazol-1-yl)benzoic acid (Generalized Protocol)

Materials: 2-aminobenzoic acid, sodium azide, triethyl orthoformate, glacial acetic acid,

ethanol, deionized water.

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzoic acid in

glacial acetic acid.

Add sodium azide and triethyl orthoformate to the solution.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and then in an ice bath to

precipitate the crude product.

Collect the precipitate by vacuum filtration and wash with cold water.

Purify the crude product by recrystallization from a suitable solvent system, such as an

ethanol/water mixture, to yield pure 2-(1H-tetrazol-1-yl)benzoic acid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid

compound or acquire the spectrum using an ATR accessory.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or

acetonitrile).

Acquisition: Analyze the sample using electrospray ionization (ESI) in both positive and

negative ion modes to determine the molecular weight and fragmentation pattern.

Predicted Spectroscopic Data
While experimental spectra for 2-(1H-tetrazol-1-yl)benzoic acid are not readily available, the

following tables provide predicted and comparative spectral data based on the analysis of its

constituent functional groups and related compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H ~13.0 Singlet Carboxylic acid proton

¹H ~9.5 Singlet Tetrazole proton

¹H ~7.5 - 8.2 Multiplet Aromatic protons

¹³C ~167 -
Carboxylic acid

carbonyl carbon

¹³C ~145 - Tetrazole carbon

¹³C ~125 - 135 - Aromatic carbons

Note: These are estimated values. Actual chemical shifts may vary.

Table 4: Expected FTIR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3300-2500 (broad) O-H Stretching (Carboxylic acid)

~3100 C-H
Stretching (Aromatic and

Tetrazole)

~1700 C=O Stretching (Carboxylic acid)

1600-1450 C=C, C=N
Ring Stretching (Aromatic and

Tetrazole)

~1300 C-O Stretching (Carboxylic acid)

~900 O-H
Bending (Out-of-plane,

Carboxylic acid)

Reference data from benzoic acid and tetrazole derivatives.[10][11]

Table 5: Predicted Mass Spectrometry Fragmentation

m/z Ion Notes

191 [M+H]⁺ Protonated molecular ion

189 [M-H]⁻ Deprotonated molecular ion

173 [M+H-H₂O]⁺
Loss of water from the

carboxylic acid

145 [M+H-HCOOH]⁺ Loss of formic acid

118 [C₇H₆N]⁺
Fragment corresponding to

benzonitrile radical cation

90 [C₆H₄N]⁻
Fragment from cleavage of the

tetrazole ring

Fragmentation patterns of tetrazoles can be complex and may involve the loss of N₂ or HN₃.

[12]
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Biological Activity and Drug Development Potential
There is no specific biological activity reported for 2-(1H-tetrazol-1-yl)benzoic acid in the

reviewed literature. However, the tetrazole moiety is a key feature in many marketed drugs,

often acting as a bioisosteric replacement for a carboxylic acid. This substitution can lead to

improved metabolic stability and oral bioavailability.[10][13]

Given the known activities of other tetrazole-containing compounds, 2-(1H-tetrazol-1-
yl)benzoic acid could be a candidate for screening in various therapeutic areas, including but

not limited to:

Oncology: Many tetrazole derivatives have shown anticancer activity.[2]

Inflammation: Tetrazoles are present in some anti-inflammatory drugs.

Infectious Diseases: Antibacterial and antifungal properties have been reported for some

tetrazole compounds.

Proposed In Vitro Screening Workflow
For a novel chemical entity like 2-(1H-tetrazol-1-yl)benzoic acid with an unknown biological

profile, a general screening cascade would be employed to identify potential therapeutic

applications.
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Caption: A general workflow for the initial in vitro screening of a novel chemical entity.[14][15]

Conclusion
2-(1H-tetrazol-1-yl)benzoic acid is a compound of interest due to the presence of the

pharmacologically significant tetrazole ring. While specific experimental data on its physical,

chemical, and biological properties are scarce, this guide provides a comprehensive overview

based on its known structure and data from related compounds. The proposed synthetic route

and characterization methods, along with a hypothetical biological screening cascade, offer a
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roadmap for future research into this potentially valuable molecule. Further experimental

investigation is warranted to fully elucidate its properties and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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